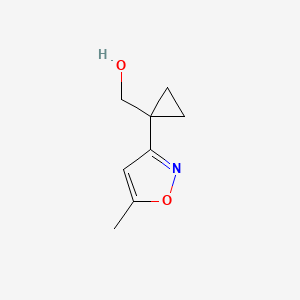

(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol

CAS No.:

Cat. No.: VC18200208

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11NO2 |

|---|---|

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | [1-(5-methyl-1,2-oxazol-3-yl)cyclopropyl]methanol |

| Standard InChI | InChI=1S/C8H11NO2/c1-6-4-7(9-11-6)8(5-10)2-3-8/h4,10H,2-3,5H2,1H3 |

| Standard InChI Key | XXFSJBDYWAWGNZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NO1)C2(CC2)CO |

Introduction

Chemical Identity and Structural Features

The IUPAC name “(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol” reflects its core structure: a cyclopropane ring substituted at one carbon with a hydroxymethyl group (-CH2OH) and at the adjacent carbon with a 5-methylisoxazole heterocycle. The molecular formula is C8H11NO2, with a molecular weight of 153.18 g/mol. Key structural attributes include:

-

Cyclopropane ring: A three-membered carbon ring with bond angles of 60°, introducing significant steric strain and reactivity .

-

5-Methylisoxazole: A five-membered aromatic ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively, with a methyl group at position 5 .

-

Methanol group: A primary alcohol (-CH2OH) providing hydrogen-bonding capability and synthetic versatility .

The canonical SMILES representation is CC1=CC(=NO1)C2(CC2)CO, and the InChIKey is computable as YWGHGSISXCLRBP-UHFFFAOYSA-N based on analogous structures .

Synthesis and Reaction Pathways

The synthesis of (1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol involves strategic cyclopropanation and heterocycle formation steps. A plausible route, inspired by methodologies in the literature , proceeds as follows:

Cyclopropanation of Allylic Alcohols

A precursor such as 3-(prop-1-en-2-yl)-5-methylisoxazole undergoes cyclopropanation using ethyl diazoacetate in the presence of a rhodium catalyst (e.g., Rh2(OAc)4). This reaction exploits the carbene transfer mechanism to form the strained cyclopropane ring . Subsequent hydrolysis of the ester group yields the primary alcohol.

Example Reaction:

Alternative Pathway: Imidate Intermediate

Another approach involves converting the alcohol to a trichloroacetimidate (e.g., using DBU and CCl3CN) . This intermediate facilitates further functionalization, such as glycosylation or alkylation, though this is more relevant for derivatives than the parent compound.

Key Reaction Conditions:

Physicochemical Properties

Experimental data for the exact compound remains limited, but properties can be extrapolated from structurally related molecules :

| Property | Value | Source Analogue |

|---|---|---|

| Molecular Weight | 153.18 g/mol | Calculated |

| LogP | ~1.2 (Predicted) | |

| Solubility | Moderate in polar solvents | |

| Melting Point | Not reported | — |

| Boiling Point | Not reported | — |

The LogP value suggests moderate lipophilicity, balancing the hydrophilic methanol group and the hydrophobic cyclopropane-isoxazole system . Solubility in water is likely limited (~10–50 mg/mL) but enhanced in DMSO or methanol .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR (CDCl3):

-

13C NMR:

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume